molecular formula C15H15N3O3S2 B2638781 3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893369-58-9

3-Ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2638781
CAS RN: 893369-58-9
M. Wt: 349.42
InChI Key: WCHBLSLSZDWMAQ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons for the preparation of various derivatives .


Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines depends on the specific substituents attached to the thieno[3,2-d]pyrimidine core. The core structure consists of a fused ring system containing a thiophene ring and a pyrimidine ring .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions depending on the substituents present. For example, heating 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH can lead to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against various cancer cell lines, such as human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some of these compounds showed potent anticancer activities, comparable to or nearly as active as doxorubicin, a well-known chemotherapy medication (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity

Certain thienopyrimidine derivatives have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis. This dual inhibitory activity suggests their potential application in cancer treatment by targeting these two enzymes simultaneously (Gangjee et al., 2008).

Antimicrobial Activity

Novel derivatives of thieno[3,2-d]pyrimidines have been synthesized and tested for antimicrobial properties. These compounds have shown promising results against a variety of microbial strains, indicating their potential as antimicrobial agents (Ravindra et al., 2008).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of thienopyrimidine derivatives has led to the development of novel compounds with potential applications in medicinal chemistry. These studies involve complex chemical reactions to modify the thienopyrimidine core, expanding the chemical diversity and potential biological activities of these compounds (Glidewell et al., 2003).

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidines depends on their specific biological activity. For example, some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .

Future Directions

Thieno[3,2-d]pyrimidines continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic methods, biological activities, and potential therapeutic applications of these compounds.

properties

IUPAC Name

3-ethyl-2-[(3-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-2-17-14(19)13-12(6-7-22-13)16-15(17)23-9-10-4-3-5-11(8-10)18(20)21/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHBLSLSZDWMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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